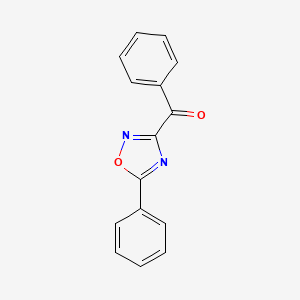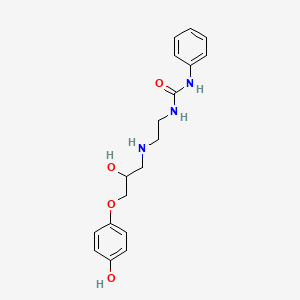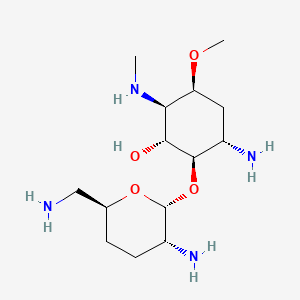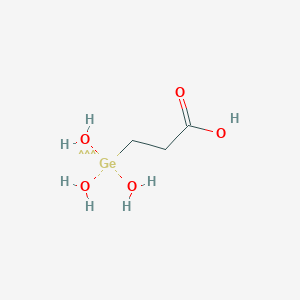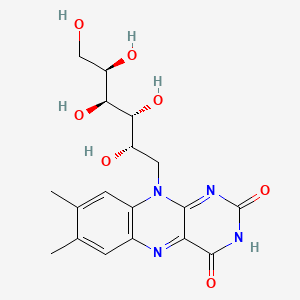
Galactoflavin
Vue d'ensemble
Description
Galactoflavin, also known as riboflavin-5’-galactoside, is a compound that consists of riboflavin (vitamin B2) and galactose. It is a water-soluble compound that is relatively stable under normal conditions. This compound has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for certain diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galactoflavin can be synthesized through the glycosylation of riboflavin with galactose. The reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as riboflavin, in the presence of a catalyst. The reaction conditions may vary, but common catalysts include acids or enzymes that facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves similar glycosylation reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Galactoflavin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of this compound, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
Galactoflavin has been studied for its potential use in various scientific research applications, including:
Fluorescent Probe for Imaging: this compound’s fluorescent properties make it useful as a probe for imaging in biological and chemical research.
Therapeutic Agent: Research has explored this compound’s potential as a therapeutic agent for certain diseases, particularly those related to riboflavin deficiency.
Riboflavin Enzymes and Coenzymes: this compound has been studied for its effects on riboflavin-containing coenzymes and enzymes in liver and kidney tissues.
Microencapsulation of Riboflavin: In biopolymer technology, this compound has been used in the microencapsulation of riboflavin to preserve and enhance its functional properties.
Nerve Fibers and Anemia: Research has examined this compound’s role in inducing riboflavin deficiency and its effects on nerve fibers and anemia.
Mécanisme D'action
Galactoflavin exerts its effects primarily through its interaction with riboflavin-containing enzymes and coenzymes. By inducing riboflavin deficiency, this compound affects the concentrations of flavin mononucleotide, flavin adenine dinucleotide, and various dehydrogenases in tissues. This interaction disrupts normal metabolic processes and can lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Riboflavin (Vitamin B2): The parent compound of galactoflavin, riboflavin is essential for various metabolic processes.
Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in redox reactions in the body.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD is a coenzyme involved in several important metabolic pathways.
Uniqueness of this compound: Its ability to induce riboflavin deficiency and its fluorescent properties make it valuable for specific research applications .
Propriétés
IUPAC Name |
7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADDAUXKBBASM-MXYBEHONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-19-3 | |
| Record name | Galactoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALACTOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


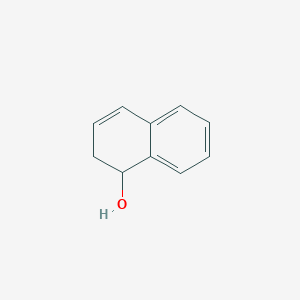
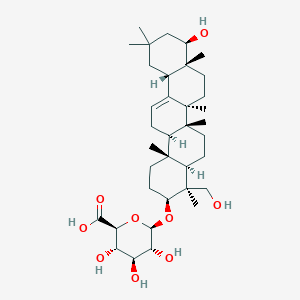
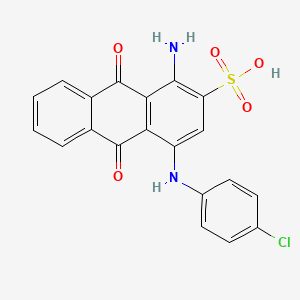
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
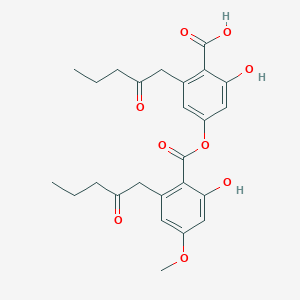
![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)
![N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1253077.png)
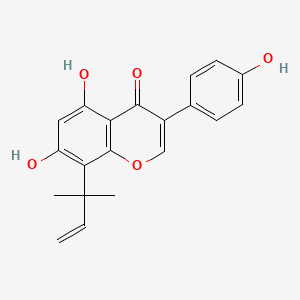
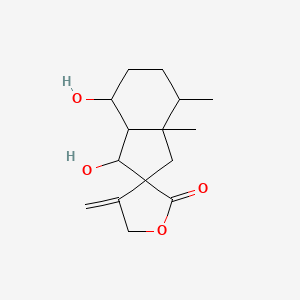
![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)
